molecular formula C16H14O6 B12308421 6a,11b-Dihydroxy-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-3-one

6a,11b-Dihydroxy-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-3-one

Katalognummer: B12308421
Molekulargewicht: 302.28 g/mol
InChI-Schlüssel: KCZDVVIQRZQQQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6a,11b-Dihydroxy-9-methoxy-6,11a-dihydro-1benzofuro[3,2-c]chromen-3-one is a complex organic compound belonging to the class of benzofurochromenes This compound is characterized by its unique fused ring structure, which includes a benzofuran moiety and a chromene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6a,11b-Dihydroxy-9-methoxy-6,11a-dihydro-1benzofuro[3,2-c]chromen-3-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: This step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various methods, including the use of Lewis acids or base-catalyzed cyclization reactions.

    Formation of the Chromene Ring: The chromene ring is then formed by the cyclization of an appropriate intermediate. This step often requires the use of strong acids or bases to facilitate the ring closure.

    Introduction of Hydroxy and Methoxy Groups: The final steps involve the introduction of hydroxy and methoxy groups at specific positions on the fused ring system. This can be achieved through selective hydroxylation and methylation reactions using reagents such as hydrogen peroxide and methyl iodide.

Industrial Production Methods

Industrial production of 6a,11b-Dihydroxy-9-methoxy-6,11a-dihydro-1benzofuro[3,2-c]chromen-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6a,11b-Dihydroxy-9-methoxy-6,11a-dihydro-1benzofuro[3,2-c]chromen-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzofurochromenes.

Wissenschaftliche Forschungsanwendungen

6a,11b-Dihydroxy-9-methoxy-6,11a-dihydro-1benzofuro[3,2-c]chromen-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 6a,11b-Dihydroxy-9-methoxy-6,11a-dihydro-1benzofuro[3,2-c]chromen-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6a,11b-Dihydroxy-9-methoxy-6,11a-dihydro-1benzofuro[3,2-c]chromen-3-one stands out due to its specific substitution pattern and the presence of both hydroxy and methoxy groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C16H14O6

Molekulargewicht

302.28 g/mol

IUPAC-Name

6a,11b-dihydroxy-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-3-one

InChI

InChI=1S/C16H14O6/c1-20-10-2-3-11-12(7-10)22-14-15(18)5-4-9(17)6-13(15)21-8-16(11,14)19/h2-7,14,18-19H,8H2,1H3

InChI-Schlüssel

KCZDVVIQRZQQQU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C3(COC4=CC(=O)C=CC4(C3O2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.